molecular formula C15H19NO3S B11825362 (1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B11825362
M. Wt: 293.4 g/mol
InChI Key: ILOOJFDFOSNCED-HUUCEWRRSA-N
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Description

(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base.

    Aldehyde Formation: The aldehyde group can be introduced through oxidation of a primary alcohol or by formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: shares similarities with other bicyclic compounds such as:

Uniqueness

  • The presence of the sulfonyl group and the specific stereochemistry of this compound distinguishes it from other similar compounds. This unique combination of functional groups and stereochemistry can result in distinct reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

(1R,6S)-6-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C15H19NO3S/c1-12-3-5-13(6-4-12)20(18,19)16-8-7-14(2)9-15(14,10-16)11-17/h3-6,11H,7-10H2,1-2H3/t14-,15-/m1/s1

InChI Key

ILOOJFDFOSNCED-HUUCEWRRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@]3(C[C@@]3(C2)C=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)C=O)C

Origin of Product

United States

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